molecular formula C15H10ClNO3S2 B2483022 methyl 3-(5-chlorothiophene-2-amido)-1-benzothiophene-2-carboxylate CAS No. 477490-40-7

methyl 3-(5-chlorothiophene-2-amido)-1-benzothiophene-2-carboxylate

Cat. No.: B2483022
CAS No.: 477490-40-7
M. Wt: 351.82
InChI Key: DKBSTEUKIDYVON-UHFFFAOYSA-N
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Description

Methyl 3-(5-chlorothiophene-2-amido)-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core with a chlorothiophene amide substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-chlorothiophene-2-amido)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Chlorothiophene Amide Group: This step involves the reaction of the benzothiophene core with 5-chlorothiophene-2-amine under suitable conditions to form the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-chlorothiophene-2-amido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the amide group to an amine.

    Substitution: Halogen substitution reactions can occur at the chlorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(5-chlorothiophene-2-amido)-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(5-chlorothiophene-2-amido)-5-phenylthiophene-2-carboxylate
  • Methyl 2-(5-chlorothiophene-2-amido)thiophene-3-carboxylate
  • Methyl 2-(5-chlorothiophene-2-amido)benzoate

Uniqueness

Methyl 3-(5-chlorothiophene-2-amido)-1-benzothiophene-2-carboxylate is unique due to its specific structural features, such as the benzothiophene core and the chlorothiophene amide substituent. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3S2/c1-20-15(19)13-12(8-4-2-3-5-9(8)22-13)17-14(18)10-6-7-11(16)21-10/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBSTEUKIDYVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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